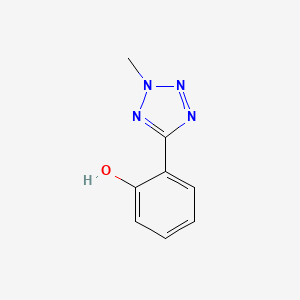

2-(2-Methyl-2H-tetrazol-5-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyltetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-4-2-3-5-7(6)13/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCXXNIYQNTXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 2 Methyl 2h Tetrazol 5 Yl Phenol

Precursor Synthesis and Derivatization Approaches

The creation of 2-(2-Methyl-2H-tetrazol-5-yl)phenol relies on the availability and chemical manipulation of its foundational precursors.

Synthesis from 2-(2H-Tetrazol-5-yl)phenol and Related Precursors

The primary and most direct route to synthesizing the title compound often begins with 2-(2H-Tetrazol-5-yl)phenol. This precursor contains the essential tetrazole and phenol (B47542) rings. The synthesis then proceeds through an alkylation step, where a methyl group is introduced onto one of the nitrogen atoms of the tetrazole ring.

One documented method involves the reaction of 2-(2H-Tetrazol-5-yl)phenol with a methylating agent. For instance, the reaction with methyl 2-bromoacetate in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) has been reported. iucr.orgnih.gov While this specific example leads to a different N-substituted product, it illustrates the general principle of N-alkylation of the tetrazole ring starting from the hydroxyphenyl tetrazole precursor.

Another approach involves the protection of the acidic tetrazole nitrogen of 2-(tetrazol-5-yl)phenol before further reactions. acs.org For example, benzylation with benzyl (B1604629) bromide has been used to protect the tetrazole ring before subsequent modifications. acs.org This strategy can be adapted for the introduction of a methyl group.

The synthesis of the precursor 2-(2H-Tetrazol-5-yl)phenol itself can be achieved through the cycloaddition of a nitrile with an azide (B81097). imist.masemanticscholar.org For example, a nitrile compound can be reacted with sodium azide in the presence of an amine salt to form the 5-substituted tetrazole. imist.ma

Alternative Synthetic Routes Involving Methylation of Tetrazoles

Alternative pathways to this compound involve the methylation of a pre-formed 5-substituted tetrazole ring. The regioselectivity of this methylation is a critical factor, as the methyl group can attach to either the N1 or N2 position of the tetrazole ring.

The alkylation of 5-substituted 1H-tetrazoles can be achieved using various alkylating agents. For instance, the reaction of 5-substituted tetrazoles with alcohols in the presence of a superacid like CF3SO3H has been shown to yield 2-alkyl-2H-tetrazoles. researchgate.net Specifically, tetrazoles with phenyl or electron-donating aryl groups at the 5-position have been successfully alkylated with alcohols, including methanol, to produce the N2-alkylated products. researchgate.net

Another method involves the use of tert-butyl hydroperoxide (TBHP) as a methylating source in a reaction catalyzed by Bu4NI. researchgate.net This approach allows for the N2-methylation of tetrazoles without the need for pre-functionalization or metal catalysts. researchgate.net

The choice of the methylating agent and reaction conditions can significantly influence the outcome of the reaction, including the yield and the ratio of the resulting isomers.

Mechanism-Based Elucidation of this compound Formation

The formation of this compound through the alkylation of 2-(2H-tetrazol-5-yl)phenol proceeds via a nucleophilic substitution reaction. The tetrazole ring, particularly in its deprotonated form, acts as a nucleophile, attacking the electrophilic methyl source.

The tetrazole ring possesses two potentially nucleophilic nitrogen atoms, N1 and N2, leading to the possibility of forming two different constitutional isomers upon methylation. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent at the 5-position of the tetrazole ring, the type of alkylating agent, the solvent, and the reaction conditions.

The mechanism can be influenced by whether the reaction follows a first-order (SN1) or second-order (SN2) nucleophilic substitution pathway. rsc.org The steric hindrance of the electrophile can also play a role in determining which nitrogen atom is preferentially alkylated. rsc.org

In some cases, intramolecular interactions, such as hydrogen bonding, can influence the regioselectivity of the alkylation. For instance, the presence of a hydroxyl group on the phenyl ring in 2-(2H-tetrazol-5-yl)phenol can lead to intramolecular hydrogen bonding with a nitrogen atom of the tetrazole ring, potentially influencing the site of methylation. iucr.orgnih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield of the desired this compound and minimizing the formation of unwanted byproducts. Key parameters that can be adjusted include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

In a study involving the N-alkylation of 2-(2H-tetrazol-5-yl)phenol with methyl 2-bromoacetate, potassium carbonate was used as the base in acetonitrile. iucr.orgnih.gov The reaction was initially stirred at a low temperature (273 K) before being continued for an extended period. iucr.orgnih.gov This procedure resulted in the formation of three isomeric products, with the major product being the N2-substituted tetrazole, isolated with a 59% yield after purification by column chromatography. nih.gov

The following table summarizes the reaction conditions and yield for a related N-alkylation reaction of 2-(2H-tetrazol-5-yl)phenol.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Major Product Yield |

| 2-(2H-Tetrazol-5-yl)phenol | Methyl 2-bromoacetate | Potassium Carbonate | Acetonitrile | 273 K to room temp. | 24 h | 59% (for N2-alkyated product) nih.gov |

The choice of solvent can also play a significant role. For instance, the alkylation of 5-substituted tetrazoles with alcohols has been studied in 1,2-dichloroethane (B1671644) in the presence of boron trifluoride-diethyl ether complex. epa.gov

Regioselectivity and Isomer Formation in Tetrazole Alkylation Relevant to this compound

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the methylation reaction. The alkylation of 5-substituted 1H-tetrazoles can lead to the formation of two constitutional isomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. rsc.org

Generally, the formation of the 2,5-disubstituted tetrazole is favored. rsc.org However, the ratio of the two isomers can vary depending on the reaction conditions and the nature of the substituents. rsc.org

Several factors influence the regioselectivity of tetrazole alkylation:

Steric Hindrance: The steric bulk of the substituent at the 5-position and the alkylating agent can influence which nitrogen atom is more accessible for attack.

Electronic Effects: The electronic properties of the substituent on the tetrazole ring can affect the nucleophilicity of the N1 and N2 atoms.

Reaction Mechanism: The regioselectivity can differ between SN1 and SN2 type reactions. rsc.org

Intramolecular Interactions: As mentioned earlier, intramolecular hydrogen bonding can play a role in directing the alkylation to a specific nitrogen atom. iucr.orgnih.gov

In the alkylation of 2-(2H-tetrazol-5-yl)phenol with methyl 2-bromoacetate, three isomeric products were formed, with the N2-substituted isomer being the major product. iucr.orgnih.gov This indicates a preference for alkylation at the N2 position under these specific conditions. Similarly, the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid has been shown to proceed regioselectively to form the corresponding 2-adamantyl-5-aryl-2H-tetrazoles. nih.gov

The table below illustrates the general trend in regioselectivity for the alkylation of 5-substituted tetrazoles.

| Reactant | Alkylating Agent/Conditions | Major Isomer | Minor Isomer |

| 5-substituted 1H-tetrazole | Aliphatic amine diazotization | 2,5-disubstituted tetrazole rsc.org | 1,5-disubstituted tetrazole rsc.org |

| 5-Aryl-NH-tetrazole | Adamantan-1-ol / H2SO4 | 2-alkyl-5-aryl-2H-tetrazole nih.gov | Not specified |

| 2-(2H-Tetrazol-5-yl)phenol | Methyl 2-bromoacetate / K2CO3 | N2-substituted isomer iucr.orgnih.gov | Two other isomers formed iucr.orgnih.gov |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies:

Use of Safer Solvents: The fifth principle of green chemistry encourages the use of safer solvents and auxiliaries or their elimination altogether. skpharmteco.com Research into alternative, more environmentally benign solvents for tetrazole synthesis is an active area.

Catalysis: The use of catalysts can improve reaction efficiency, reduce energy consumption, and minimize waste. For example, the use of a Bu4NI catalyst for the N2-methylation of tetrazoles avoids the need for metal catalysts. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy and are being explored for the synthesis of tetrazole derivatives. beilstein-journals.org

Use of Renewable Feedstocks: While not directly reported for this specific compound, the broader field of green chemistry encourages the use of renewable starting materials.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, when possible, reduces energy consumption. Microwave-assisted synthesis has been shown to accelerate the formation of tetrazole derivatives, often with high yields in a short time. researchgate.net

The development of synthetic methods that are both efficient and environmentally friendly is a continuous goal in the production of this compound and other valuable chemical compounds.

Chemical Transformations and Reactivity Profile of 2 2 Methyl 2h Tetrazol 5 Yl Phenol

Reactions at the Phenolic Hydroxyl Group of 2-(2-Methyl-2H-tetrazol-5-yl)phenol

The phenolic hydroxyl group is a primary site for reactions such as oxidation, esterification, and etherification, enabling the introduction of diverse functional groups.

Oxidation Reactions to Quinone Derivatives

The oxidation of phenols to quinones is a fundamental transformation in organic chemistry. For phenolic compounds, this reaction typically proceeds to form ortho- or para-quinones, which are valuable synthetic intermediates. The oxidation of catechols (1,2-dihydroxybenzenes) to o-quinones is well-documented. nih.gov In the case of this compound, a regioselective oxidation would be required to first introduce a second hydroxyl group ortho to the existing one, followed by oxidation of the resulting catechol intermediate. nih.gov

Reagents like o-iodoxybenzoic acid (IBX) have been shown to be effective for the regioselective oxidation of phenols bearing electron-donating groups to their corresponding o-quinones. nih.gov The proposed mechanism involves a double oxidation process where the reagent first facilitates the regioselective installation of a hydroxyl group at the most nucleophilic ortho position, followed by the oxidation of the catechol intermediate to the o-quinone. nih.gov While this specific transformation has not been extensively detailed for this compound in the available literature, the general reactivity of phenols suggests that under appropriate conditions, it could be oxidized to a tetrazolyl-substituted o-benzoquinone. Such quinone derivatives are highly reactive and can participate in various cycloaddition and nucleophilic addition reactions. nih.govnih.gov

Esterification and Etherification Reactions

The phenolic hydroxyl group of this compound readily undergoes esterification and etherification, which are common strategies for modifying the compound's properties. These reactions involve the conversion of the hydroxyl group into an ester or ether linkage, respectively.

Esterification: The reaction of the parent compound, 2-(2H-tetrazol-5-yl)phenol, with methyl 2-bromoacetate in the presence of a base like potassium carbonate, yields multiple isomeric products. This reaction highlights the competitive reactivity between the phenolic oxygen and the nitrogen atoms of the tetrazole ring. The major product isolated is methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, resulting from N-alkylation of the tetrazole ring rather than O-alkylation of the phenol (B47542). This indicates that direct esterification via alkyl halides may be complicated by competing reactions on the tetrazole ring. Alternative methods, such as acylation with acid chlorides or anhydrides, would more selectively target the phenolic hydroxyl group.

Etherification: Ether derivatives can be synthesized through Williamson ether synthesis. For instance, reacting 2-(1H-tetrazol-5-yl)phenol with benzyl (B1604629) bromide results in the formation of the corresponding benzyl ether. This reaction typically proceeds by deprotonating the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile.

| Reactant | Reagent(s) | Reaction Type | Product | Notes |

|---|---|---|---|---|

| 2-(2H-tetrazol-5-yl)phenol | Methyl 2-bromoacetate, K₂CO₃, Acetonitrile (B52724) | N-Alkylation/Esterification | Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | Major product is N-alkylated on the tetrazole ring. |

| 2-(1H-tetrazol-5-yl)phenol | Benzyl bromide, Base, Diethyl ether | O-Alkylation/Etherification | Benzyl ether derivative | Illustrates the formation of an ether linkage at the phenolic position. |

Reactions Involving the Tetrazole Ring of this compound

The tetrazole ring is an aromatic heterocycle with a high nitrogen content, which influences its chemical reactivity. It is generally stable but can undergo specific transformations.

Electrophilic and Nucleophilic Substitutions

The tetrazole ring is considered electron-deficient due to the presence of four electronegative nitrogen atoms. This electronic nature makes it generally resistant to electrophilic substitution directly on the ring carbon atom. researchgate.net However, electrophilic attack can occur on the nitrogen atoms, as seen in alkylation reactions.

Nucleophilic substitution on the tetrazole ring carbon is also uncommon unless a good leaving group is present at the C5 position. The stability of the tetrazole ring makes such substitutions challenging under normal conditions.

Derivatization for Further Functionalization

While direct substitution on the tetrazole ring is limited, 2,5-disubstituted tetrazoles can be derivatized through other means. One notable reaction is photoactivated cleavage. Upon UV irradiation, 2,5-disubstituted tetrazoles can extrude molecular nitrogen to form highly reactive nitrilimine intermediates. nih.govacs.org These intermediates can then be trapped by various nucleophiles. For example, they have been shown to react with carboxylic acids in proteins, demonstrating a potential pathway for bio-conjugation. nih.govacs.org This photochemical reactivity opens avenues for creating new covalent linkages and functionalizing molecules in complex biological systems. nih.govacs.org

Coupling Reactions Utilizing this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. Derivatives of this compound can be prepared to participate in such reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

One prominent example is the Suzuki-Miyaura coupling reaction. wikipedia.org This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org For instance, a pyridine-based analog, 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, can be coupled with 4-bromo-3-fluorophenol. This demonstrates that a boronic ester derivative of a 2-(2-methyl-2H-tetrazol-5-yl)aryl structure can serve as an effective partner in Suzuki coupling to form biaryl linkages.

Similarly, Ullmann-type coupling reactions can be employed to form biaryl ether linkages. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide. organic-chemistry.orgnih.gov A derivative of this compound could potentially be coupled with various aryl halides to synthesize a library of aryloxy-phenol compounds.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagents | Reaction Type | Product |

|---|---|---|---|---|

| 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 4-bromo-3-fluorophenol | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water | Suzuki-Miyaura Coupling | 3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenol |

Suzuki-Miyaura Cross-Coupling with Boronate Esters

While direct studies on the Suzuki-Miyaura cross-coupling of this compound are not extensively documented, the reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.orgnih.gov For a phenol derivative to participate in this palladium-catalyzed reaction as an electrophile, the hydroxyl group must first be converted into a better leaving group, such as a triflate (-OTf) or tosylate. This transformation activates the ipso-carbon for oxidative addition to the palladium(0) catalyst. libretexts.org

The subsequent coupling of the resulting aryl triflate with a boronate ester would proceed via the established catalytic cycle: oxidative addition, transmetalation with the boronate ester, and reductive elimination to yield the coupled product. libretexts.org The reaction is compatible with a wide range of functional groups, and the tetrazole moiety is expected to be stable under typical Suzuki-Miyaura conditions. nih.gov

The general applicability of this reaction is demonstrated in the coupling of various aryl halides and triflates with boronic acids and their esters. rsc.org For instance, phenols can be coupled with secondary and tertiary boronic esters to form C(sp²)-C(sp³) bonds with high stereospecificity, highlighting the versatility of the methodology. core.ac.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Triflates with Boronate Esters

| Entry | Aryl Substrate | Boronate Ester | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Acetylphenyl triflate | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 2 | Naphthyl triflate | 4-Methoxyphenylboronic acid pinacol ester | PdCl₂(dppf) | CsF | Dioxane | 92 |

| 3 | 3-Cyanophenyl triflate | Thiophene-2-boronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 |

This table presents generalized data for analogous reactions to illustrate typical conditions and outcomes, as specific data for this compound triflate is not available.

Chan-Evans-Lam Coupling with Related Tetrazoles

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an N-H or O-H containing compound. thieme-connect.comwikipedia.org In the context of tetrazoles, this reaction is particularly useful for the regioselective N-arylation of the tetrazole ring. researchgate.netthieme-connect.de The reaction provides an air-stable, milder alternative to other C-N bond-forming reactions like the Buchwald-Hartwig amination. nih.gov

The substrate for this reaction would be the N-H free precursor, 2-(2H-tetrazol-5-yl)phenol. The coupling with a boronic acid in the presence of a copper catalyst, such as copper(II) acetate, and an oxidant (often atmospheric oxygen) leads to the formation of a C-N bond. thieme-connect.comrsc.org Research has shown that the arylation of 5-substituted 1H-tetrazoles can proceed with high regioselectivity, favoring substitution at the N2 position to yield 2,5-disubstituted tetrazoles. researchgate.netthieme-connect.de The use of specific solvents like DMSO has been found to be critical for achieving good yields in the coupling of some tetrazoles. rsc.org

This methodology is a key route for the synthesis of compounds like this compound and its N-aryl analogs.

Table 2: Examples of Chan-Evans-Lam N-Arylation of 5-Substituted Tetrazoles

| Entry | Tetrazole Substrate | Boronic Acid | Copper Source | Solvent | Yield (%) of N2-isomer |

| 1 | 5-Phenyl-1H-tetrazole | Pyridin-3-ylboronic acid | Cu(OAc)₂ | CH₂Cl₂ | 75 |

| 2 | 5-Methyl-1H-tetrazole | Phenylboronic acid | Cu(OAc)₂ | DMSO | 85 |

| 3 | 5-(Benzofuran-3-yl)-1H-tetrazole | 4-Tolylboronic acid | Cu₂O | Dioxane | 90 |

| 4 | 5-Propyl-1H-tetrazole | 4-Chlorophenylboronic acid | [Cu(OH)·TMEDA]₂Cl₂ | Methanol | 82 |

This table contains data from studies on analogous 5-substituted tetrazoles to illustrate the scope and efficiency of the Chan-Evans-Lam coupling for N2-arylation. researchgate.netrsc.orgresearchgate.net

Thermal Stability and Decomposition Pathways of this compound and its Analogs

Tetrazole derivatives are known for their high nitrogen content and significant positive heats of formation, which contributes to their use in energetic materials. mdpi.comnih.gov However, many substituted tetrazoles also exhibit considerable thermal stability. nih.gov The decomposition of substituted tetrazoles generally occurs at temperatures above 250°C. nih.gov

The thermal decomposition of 2,5-disubstituted tetrazoles, such as this compound, is expected to proceed via the cleavage of the tetrazole ring. The most common pathway involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process. researchgate.net This initial fragmentation typically leads to the formation of a highly reactive nitrilimine intermediate. This intermediate can then undergo various subsequent reactions, such as cyclization, rearrangement, or reaction with other species, to form the final decomposition products. researchgate.net

Studies on analogous compounds, such as 1-phenyl-1H-tetrazole derivatives, provide insight into the thermal behavior. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are common techniques used to determine decomposition temperatures and mass loss profiles. For example, 1-(4-hydroxyphenyl)-1H-tetrazole shows an onset of decomposition at 232°C. researchgate.net The presence of the phenolic hydroxyl group and the methyl group on the tetrazole ring in the title compound will influence its specific decomposition temperature and pathway, but the fundamental mechanism of N₂ extrusion from the tetrazole ring is anticipated to be the primary decomposition event.

Table 3: Thermal Decomposition Data for Analogous Aryl Tetrazoles

| Compound | Onset of Decomposition (T_onset, °C) | Peak Decomposition Temp (T_peak, °C) | Mass Loss (%) |

| 1-Phenyl-1H-tetrazole | 225 | 240 | >50 |

| 1-(4-Chlorophenyl)-1H-tetrazole | 255 | 265 | 28 |

| 1-(4-Hydroxyphenyl)-1H-tetrazole | 232 | 245 | 28 |

| 5-Methyltetrazole | 254 | - | - |

This table is compiled from data on structurally related tetrazole compounds to provide a comparative view of thermal stability. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 2 Methyl 2h Tetrazol 5 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(2-Methyl-2H-tetrazol-5-yl)phenol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the N-methyl, phenolic hydroxyl, and aromatic protons.

The N-methyl group (N-CH₃) protons are anticipated to appear as a sharp singlet, as they have no adjacent protons to couple with. Due to the electron-withdrawing nature of the tetrazole ring, this signal is predicted to be in the downfield region, typically around 4.1–4.3 ppm .

The phenolic hydroxyl (-OH) proton signal is characteristically broad and its chemical shift is highly dependent on solvent, concentration, and temperature, generally appearing between 4.0 and 12.0 ppm . nist.gov In many cases, this signal can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum. researchgate.net

The four protons on the phenolic ring constitute a complex spin system. Their chemical shifts are influenced by the electronic effects of both the hydroxyl group (an activating, ortho-, para-director) and the 2-methyl-2H-tetrazol-5-yl group (an electron-withdrawing group). The signals for these aromatic protons are expected in the range of 6.9–8.0 ppm . nist.gov The proton ortho to the hydroxyl group and meta to the tetrazole (H-3) would likely be the most shielded, while the proton ortho to the tetrazole group and meta to the hydroxyl (H-6) would be the most deshielded.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-CH₃ | 4.1 - 4.3 | Singlet (s) | Sharp signal, deshielded by the tetrazole ring. |

| Ar-H | 6.9 - 8.0 | Multiplet (m) | Complex pattern due to ortho, meta, and para coupling. |

| OH | 4.0 - 12.0 | Broad Singlet (br s) | Position is variable; signal disappears upon D₂O exchange. |

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected.

The N-methyl carbon (N-CH₃) is predicted to resonate at approximately 35–40 ppm . The carbon atom of the tetrazole ring (C5) is significantly deshielded and is expected to appear in the 162–165 ppm range. nih.govnih.gov

The six carbons of the phenol (B47542) ring will have chemical shifts determined by their position relative to the two substituents. The carbon bearing the hydroxyl group (C1) is typically found around 155–158 ppm . science-softcon.de The carbon attached to the tetrazole ring (C2) is also expected to be in the aromatic region, with its exact shift influenced by the electronic properties of the heterocycle. The remaining four aromatic carbons (C3-C6) will appear in the typical range of 115–132 ppm . science-softcon.de The carbon atoms ortho and para to the hydroxyl group are generally more shielded (shifted upfield) compared to the meta carbons. bldpharm.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| N-CH₃ | 35 - 40 | Aliphatic region. |

| Aromatic CH (C3, C4, C5, C6) | 115 - 132 | Four distinct signals expected in the aromatic region. science-softcon.de |

| Aromatic C-OH (C1) | 155 - 158 | Deshielded due to the attached oxygen atom. science-softcon.de |

| Aromatic C-Tz (C2) | ~120 | Shielded relative to other substituted carbons. |

| Tetrazole C (C-Tz) | 162 - 165 | Quaternary carbon, significantly deshielded by nitrogen atoms. nih.gov |

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. bldpharm.com It would be used to confirm the connectivity of the adjacent protons on the phenolic ring, helping to trace the spin system through the aromatic multiplet. tsijournals.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sigmaaldrich.com It allows for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals. For example, the singlet at ~4.2 ppm would correlate with the carbon signal at ~38 ppm, confirming the N-CH₃ group. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). sigmaaldrich.com HMBC is crucial for connecting the different structural fragments. Key expected correlations would include the N-methyl protons showing a cross-peak to the tetrazole ring carbon (C5), and the aromatic proton at H-6 showing a correlation to the same tetrazole carbon, which would firmly establish the connection between the phenol and tetrazole rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3200–3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. nih.gov Aromatic C-H stretching vibrations typically appear as weaker bands between 3000 and 3100 cm⁻¹ .

The double bond region of the spectrum would feature aromatic C=C ring stretching absorptions at approximately 1450–1600 cm⁻¹ . The tetrazole ring itself contributes to a complex fingerprint region, with characteristic N=N and C=N stretching vibrations often found between 1000 and 1500 cm⁻¹ . nist.gov A strong band corresponding to the C-O stretching of the phenol is expected around 1200–1260 cm⁻¹ .

Raman spectroscopy , being complementary to IR, would also be useful. Aromatic ring vibrations often give strong Raman signals. The symmetric vibrations of the tetrazole ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Interactive Data Table: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |

| Tetrazole Ring Vibrations | 1000 - 1500 | Medium to Strong |

| Phenolic C-O Stretch | 1200 - 1260 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the ionized molecule. For this compound (C₈H₈N₄O), the molecular weight is 176.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 176 . A characteristic fragmentation pathway for tetrazoles is the extrusion of a molecule of nitrogen (N₂), which has a mass of 28 amu. researchgate.net This would lead to a significant fragment ion peak at m/z 148 ([M-28]⁺).

Further fragmentation could proceed from this m/z 148 ion. The fragmentation of the phenolic portion could involve the loss of a hydrogen atom to give a peak at m/z 175, or the loss of carbon monoxide (CO, 28 amu) from the phenol ring, a common fragmentation for phenols, which would yield a fragment at m/z 148 as well. nist.gov The base peak in the spectrum would depend on the relative stability of the various fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 176 | [C₈H₈N₄O]⁺ | Molecular Ion [M]⁺ |

| 148 | [C₈H₈N₂O]⁺ | Loss of N₂ from the tetrazole ring |

| 148 | [C₇H₈N₄]⁺ | Loss of CO from the phenol ring |

| 93 | [C₆H₅O]⁺ | Cleavage of the bond between the two rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly informative for compounds containing conjugated systems like aromatic rings. Phenols typically exhibit two main absorption bands due to π → π* transitions.

For this compound, a primary absorption band (E-band) is expected around 210–220 nm , and a secondary band (B-band) with finer vibrational structure is anticipated around 270–280 nm . The presence of the tetrazole substituent may cause a slight shift (either bathochromic or hypsochromic) of these bands compared to simple phenol. The tetrazole ring itself may have weak n → π* transitions, which could appear as a shoulder on the main absorption bands. The exact position and intensity of these absorptions are dependent on the solvent used.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

The crystallographic analysis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate reveals a highly ordered structure dictated by a combination of intramolecular and intermolecular forces. nih.gov The study of this analogue provides critical insights into the structural behavior of the this compound framework.

Elucidation of Intramolecular Interactions (e.g., O-H···N Hydrogen Bonding)

A significant feature of the molecular structure is a strong intramolecular O-H···N hydrogen bond. nih.gov This bond forms between the hydroxyl group (-OH) of the phenol ring and a nitrogen atom of the tetrazole ring. This interaction plays a crucial role in stabilizing the conformation of the molecule by creating a six-membered pseudo-ring, which contributes to the planarity of the molecule. nih.gov The presence of this bond is a dominant factor in determining the relative orientation of the phenolic and tetrazole moieties. nih.gov

Analysis of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, π-π Stacking)

The crystal packing is primarily directed by a network of intermolecular interactions that assemble the individual molecules into a stable, three-dimensional lattice.

C-H···O Hydrogen Bonds: In the crystal, molecules pair up to form inversion dimers through C-H···O hydrogen bonds. nih.gov These interactions link the molecules into a robust supramolecular arrangement. nih.gov

π-π Stacking: Within these inversion dimers, the phenol rings are linked by offset π–π stacking interactions. nih.gov The intercentroid distance between the interacting phenol rings is reported to be 3.759 (2) Å. nih.gov This type of interaction, where the aromatic rings are stacked in a parallel but offset manner, is a key contributor to the stabilization of the crystal structure. nih.gov No other significant intermolecular interactions were reported to be present in the crystal. nih.gov

The table below summarizes the key intermolecular interaction parameters.

| Interaction Type | Description | Geometric Parameter | Value (Å) |

| π–π Stacking | Offset interaction between phenol rings within dimers | Intercentroid Distance | 3.759 (2) |

Conformational Analysis in the Solid State

X-ray crystallography confirms a specific conformation for methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate in the solid state. The tetrazole ring and the phenol ring are nearly coplanar, with a very small dihedral angle of 2.85 (13)° between them. nih.gov This near-coplanarity is reinforced by the intramolecular O-H···N hydrogen bond. nih.gov

The table below provides a summary of the key dihedral angles defining the molecule's conformation.

| Molecular Fragments | Dihedral Angle (°) |

| Tetrazole Ring and Phenol Ring | 2.85 (13) |

| Methyl Acetate Group and Tetrazole Ring | 82.61 (14) |

Computational Chemistry and Theoretical Investigations of 2 2 Methyl 2h Tetrazol 5 Yl Phenol

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of chemical compounds. For 2-(2-Methyl-2H-tetrazol-5-yl)phenol, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a detailed understanding of its molecular properties. researchgate.net

Optimization of Molecular Geometry and Conformational Energy Landscape

The first step in a computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The presence of the rotatable bond between the phenol (B47542) and tetrazole rings suggests the possibility of different conformers. A conformational energy landscape analysis can be performed by systematically rotating this bond and calculating the energy of each resulting conformation. This allows for the identification of the global minimum energy structure as well as any local minima, providing insights into the molecule's flexibility.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (Phenol) | 1.36 Å |

| O-H (Phenol) | 0.96 Å | |

| C-C (Ring) | 1.39 - 1.41 Å | |

| C-N (Tetrazole) | 1.32 - 1.35 Å | |

| N-N (Tetrazole) | 1.30 - 1.34 Å | |

| C-C (Inter-ring) | 1.48 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-C (Phenol) | 120.0° | |

| C-N-N (Tetrazole) | 108.0° - 110.0° | |

| Dihedral Angle | C-C-C-C (Phenol) | ~0° |

| O-C-C-N (Inter-ring) | Variable (defines conformation) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual calculated values would depend on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. acadpubl.eu A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed over the tetrazole ring system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and serve to illustrate the concept of FMO analysis.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the tetrazole ring, making them potential sites for interaction with electrophiles. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.

Thermodynamic Properties and Stability Predictions

DFT calculations can also be used to predict various thermodynamic properties of a molecule, such as its standard enthalpy of formation, entropy, and Gibbs free energy. researchgate.netresearchgate.net These properties are crucial for understanding the stability of the molecule and its behavior in chemical reactions. By comparing the thermodynamic properties of different isomers or conformers, one can predict their relative stabilities. For this compound, these calculations can provide insights into its thermal stability and potential for decomposition.

Table 3: Illustrative Calculated Thermodynamic Properties for this compound at 298.15 K

| Property | Value |

| Standard Enthalpy of Formation (ΔHf°) | 150 kJ/mol |

| Standard Entropy (S°) | 450 J/mol·K |

| Standard Gibbs Free Energy of Formation (ΔGf°) | 250 kJ/mol |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. nih.gov For this compound, MD simulations can be used to study its conformational dynamics, such as the rotation around the inter-ring bond, and its interactions with solvent molecules. researchgate.net This can provide insights into its flexibility, solvation properties, and how it might behave in a biological or material context.

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR, IR)

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. youtube.comyoutube.com

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. researchgate.net The calculated frequencies can then be compared with experimental data to aid in the assignment of the observed absorption bands to specific vibrational modes of the molecule. For this compound, characteristic peaks for the O-H stretch, C-H stretches, and ring vibrations of the phenol and tetrazole moieties would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculated chemical shifts can be compared with experimental NMR spectra to confirm the structure of the molecule. The predicted NMR data for this compound would show distinct signals for the protons and carbons of the phenol and tetrazole rings, as well as the methyl group.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| IR | O-H Stretch | ~3400 cm⁻¹ |

| Aromatic C-H Stretch | ~3100 cm⁻¹ | |

| Tetrazole Ring Stretch | ~1450-1600 cm⁻¹ | |

| ¹H NMR | Phenolic OH | δ 9.0-10.0 ppm |

| Aromatic CH | δ 6.8-7.5 ppm | |

| Methyl (N-CH₃) | δ 4.0-4.2 ppm | |

| ¹³C NMR | Phenolic C-O | δ 155-160 ppm |

| Aromatic C | δ 115-130 ppm | |

| Tetrazole C | δ 150-155 ppm | |

| Methyl (N-CH₃) | δ 35-40 ppm |

Note: These are illustrative values based on typical ranges for similar functional groups.

Prediction of Physicochemical Properties (e.g., pKa, LogP) through Computational Methods

The prediction of physicochemical properties such as the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (LogP) is a cornerstone of computational chemistry, offering invaluable insights into the behavior of molecules in various chemical and biological environments. For the compound this compound, these properties are critical in understanding its potential interactions, solubility, and membrane permeability. Computational methods provide a rapid and cost-effective means to estimate these values, guiding further experimental studies.

The acidity of the phenolic hydroxyl group in this compound is a key determinant of its ionization state at physiological pH. Computational prediction of pKa values for phenols has been an area of active research, with various sophisticated methods being developed to achieve high accuracy. nih.govmdpi.com

A common approach involves the use of quantum chemical calculations, particularly Density Functional Theory (DFT), to determine the Gibbs free energy change of the deprotonation reaction in a solvent. mdpi.comnih.gov Functionals such as B3LYP, M06-2X, and CAM-B3LYP, combined with large basis sets like 6-311++G(d,p), are frequently employed. nih.govresearchgate.net To account for the significant effect of the solvent, implicit solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are utilized. nih.govresearchgate.net

For enhanced accuracy, linear correlation equations are often developed by plotting the calculated Gibbs free energy differences against the experimental pKa values for a training set of structurally similar phenols. nih.govresearchgate.net This approach has been shown to yield mean absolute errors as low as 0.26–0.27 pKa units. nih.gov Another strategy to improve predictions is the inclusion of a small number of explicit water molecules in the computational model to better represent the immediate solvation environment of the phenolic proton. nih.govresearchgate.net

The presence of the 2-methyl-2H-tetrazol-5-yl substituent on the phenol ring is expected to influence the pKa. The electron-withdrawing nature of the tetrazole ring would likely increase the acidity of the phenolic proton compared to phenol itself.

Predicted pKa Data for this compound

| Computational Method/Software | Predicted pKa |

| ACD/pKa GALAS | 7.36 ± 0.20 |

| Chemicalize | 7.23 |

These values are computationally predicted and may differ from experimental values.

The LogP value is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Computational LogP prediction can be broadly categorized into two main approaches: fragment-based methods and property-based methods.

Fragment-based methods calculate LogP by summing the contributions of individual atoms or molecular fragments. Property-based methods, on the other hand, use whole-molecule properties or descriptors derived from the 3D structure of the molecule. Quantum chemical calculations can be employed to derive descriptors such as charge distributions and solvation free energies in octanol (B41247) and water, which are then used in quantitative structure-property relationship (QSPR) models to predict LogP. nih.gov

The choice of computational method can influence the predicted LogP value. Various algorithms, such as those implemented in software like ALOGPS, XLOGP3, and ChemDraw, utilize different parameterizations and methodologies to arrive at their predictions.

Predicted LogP Data for this compound

| Computational Method/Software | Predicted LogP |

| ALOGPS | 1.63 |

| XLOGP3 | 1.59 |

| Chemicalize | 1.84 |

These values are computationally predicted and may differ from experimental values.

These predicted pKa and LogP values suggest that this compound is a moderately acidic compound with a degree of lipophilicity that may allow for reasonable membrane permeability. However, it is imperative to note that these are theoretical predictions, and experimental verification is necessary to confirm these physicochemical properties.

Exploration of Derivatives and Analogs of 2 2 Methyl 2h Tetrazol 5 Yl Phenol

Systematic Synthesis of Substituted 2-(2-Methyl-2H-tetrazol-5-yl)phenol Analogs

The synthesis of substituted this compound analogs typically begins with the formation of the 5-substituted-1H-tetrazole ring, followed by N-alkylation. A common and effective method for creating the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). kfupm.edu.sanih.gov This approach is widely applicable to a variety of aryl and alkyl nitriles. kfupm.edu.sa For instance, the reaction of a substituted 2-hydroxybenzonitrile (B42573) with sodium azide can yield the corresponding 5-(hydroxyphenyl)-1H-tetrazole. nih.gov

The subsequent N-alkylation of the 5-substituted-1H-tetrazole is a critical step that can lead to the formation of two regioisomers: the N1 and N2 substituted products. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the tetrazole ring and the alkylating agent, as well as the reaction conditions. rsc.org Generally, the alkylation of 5-substituted-1H-tetrazoles often preferentially yields the 2,5-disubstituted isomer, which corresponds to the desired this compound framework. rsc.org

One established method for the regioselective synthesis of 2,5-disubstituted tetrazoles involves the reaction of 5-aryl-NH-tetrazoles with an alkylating agent in the presence of a strong acid. For example, the reaction of 5-aryltetrazoles with adamantan-1-ol in concentrated sulfuric acid has been shown to proceed with high regioselectivity, affording the 2-adamantyl-5-aryl-2H-tetrazoles in high yields. nih.gov This method can be adapted for the synthesis of this compound analogs by using an appropriate methylating agent and a substituted 5-(2-hydroxyphenyl)tetrazole precursor.

A general synthetic route to a series of substituted 2-(2-alkyl-2H-tetrazol-5-yl)phenol analogs can be outlined as follows:

Synthesis of Substituted 2-Hydroxybenzonitriles: Introduction of various substituents (e.g., nitro, halo, alkyl) onto the phenol (B47542) ring of 2-hydroxybenzonitrile.

Cycloaddition to form 5-(Substituted-2-hydroxyphenyl)-1H-tetrazoles: Reaction of the substituted 2-hydroxybenzonitriles with an azide source, such as sodium azide, often with a catalyst like copper sulfate. kfupm.edu.sa

Regioselective N-Methylation: Alkylation of the resulting tetrazole with a methylating agent (e.g., methyl iodide, dimethyl sulfate) under conditions that favor the formation of the N2-isomer. The reaction of 5-substituted tetrazoles with an electron-withdrawing group at the 5-position has been shown to proceed regioselectively towards the N2 position. mdpi.com

The following interactive table summarizes a representative synthesis of a substituted analog, 4-nitro-2-(2-methyl-2H-tetrazol-5-yl)phenol, based on analogous reactions reported in the literature. nih.gov

Synthesis of a Substituted this compound Analog

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Hydroxy-5-nitrobenzonitrile | NaN₃, Me₂NH·HCl, DMF, 105-115°C, 10 h | 5-(2-Hydroxy-5-nitrophenyl)-1H-tetrazole | High | nih.gov |

| 2 | 5-(2-Hydroxy-5-nitrophenyl)-1H-tetrazole | Methylating agent (e.g., CH₃I), Base (e.g., K₂CO₃), Acetonitrile (B52724) | 4-Nitro-2-(2-methyl-2H-tetrazol-5-yl)phenol | - | Analogous to nih.gov |

Design Strategies for Structurally Modified Tetrazolyl Phenols

The design of structurally modified tetrazolyl phenols is often guided by the principles of medicinal chemistry, where the goal is to enhance desired biological activities and physicochemical properties. A key strategy is the concept of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties, leading to comparable biological effects. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering advantages such as improved metabolic stability and lipophilicity. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of new analogs. koreascience.krresearchgate.net These studies involve systematically modifying different parts of the molecule and evaluating the impact on its biological activity. For tetrazolyl phenols, modifications can be targeted at three main positions:

The Phenolic Ring: Introduction of various substituents (e.g., electron-withdrawing or electron-donating groups, halogens, alkyl chains) can influence the electronic properties, acidity of the phenol, and steric interactions with biological targets. researchgate.net

The Tetrazole Ring: While the core tetrazole is often maintained for its bioisosteric properties, the position of the methyl group (N1 vs. N2) can significantly impact the molecule's shape and electronic distribution.

The Linker (if any) between the two rings: In more complex analogs, a linker can be introduced between the phenyl and tetrazole rings to optimize the spatial orientation of these two key pharmacophores.

For example, in the design of enzyme inhibitors, the phenolic hydroxyl group might engage in hydrogen bonding with the active site, while the tetrazole ring could provide additional binding interactions or improve pharmacokinetic properties. nih.gov The strategic placement of substituents on the phenol ring can further enhance these interactions.

Isolation and Characterization of Novel Derivatives

The isolation and purification of newly synthesized derivatives of this compound are typically achieved using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel. The separation of N1 and N2 isomers, which are often formed as a mixture during the alkylation step, can be challenging but is crucial for unambiguous structure-activity relationship studies.

Once isolated, the characterization of these novel derivatives relies on a combination of spectroscopic methods to confirm their structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts of the protons and carbons in the phenyl and tetrazole rings, as well as the methyl group, provide detailed information about the connectivity and electronic environment of the atoms. nih.gov For instance, the chemical shift of the N-methyl group can help distinguish between the N1 and N2 isomers.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups, such as the O-H stretch of the phenol and the C=N and N=N vibrations of the tetrazole ring. nih.gov

The following table presents representative spectroscopic data for a synthesized 2-adamantyl-5-aryl-2H-tetrazole derivative, which serves as an analog to the methyl-substituted compounds of interest. nih.gov

Spectroscopic Data for a 2-Alkyl-5-aryl-2H-tetrazole Analog

| Compound | ¹H NMR (CDCl₃, δ, ppm) | ¹³C NMR (CDCl₃, δ, ppm) | IR (ν, cm⁻¹) | HRMS (m/z) | Reference |

|---|---|---|---|---|---|

| 2-(Adamantan-1-yl)-5-(4-chlorophenyl)-2H-tetrazole | 2.14 (br. s, 6H, Ad), 2.33 (br. s, 3H, Ad), 2.41 (d, J=2.8, 6H, Ad), 7.47 (d, J=8.8, 2H, Ar), 8.12 (d, J=8.8, 2H, Ar) | 29.4, 35.9, 42.3, 64.1 (Ad), 126.5, 128.1 (2C), 129.0, 129.1, 135.9 (Ar), 163.3 (Tetrazole) | - | 315.1371 [M+H]⁺ | nih.gov |

Comparative Analysis of Isomeric Forms and Their Chemical Properties

The N-alkylation of 5-(2-hydroxyphenyl)tetrazole can produce two isomeric products: 2-(1-methyl-1H-tetrazol-5-yl)phenol and this compound. These isomers, while having the same molecular formula, can exhibit different chemical and physical properties due to the distinct electronic and steric environments of the tetrazole ring.

The formation of one isomer over the other is governed by the regioselectivity of the alkylation reaction. It has been observed that the reaction of 5-substituted tetrazoles often leads to a mixture of N1 and N2 isomers, with the N2 isomer (the 2,5-disubstituted tetrazole) frequently being the major product. rsc.org The ratio of these isomers can be influenced by factors such as the electronic nature of the substituent at the 5-position and the reaction conditions. For example, the presence of an electron-withdrawing group on the 5-phenyl ring can favor the formation of the N2-alkylated product. mdpi.com

The structural differences between the 1-methyl and 2-methyl isomers are expected to influence their chemical properties:

Acidity (pKa): The position of the methyl group affects the electron density within the tetrazole ring, which in turn can influence the acidity of the phenolic proton.

Spectroscopic Properties: The NMR and IR spectra of the two isomers will show distinct patterns, particularly in the chemical shifts of the tetrazole ring atoms and the N-methyl group, allowing for their differentiation.

While systematic comparative studies on the physicochemical properties of 2-(1-methyl-1H-tetrazol-5-yl)phenol and this compound are not extensively reported, the preferential formation of the 2-methyl isomer in many synthetic routes suggests it may be the thermodynamically more stable product under certain conditions.

Applications of 2 2 Methyl 2h Tetrazol 5 Yl Phenol in Advanced Chemical Research

Role as an Organocatalyst in Organic Synthesis

The quest for efficient, metal-free catalytic systems has propelled the investigation of small organic molecules that can facilitate chemical transformations. 2-(2-Methyl-2H-tetrazol-5-yl)phenol has been identified as a promising organocatalyst, particularly in reactions involving the fixation of carbon dioxide.

Catalytic Activity in Specific Organic Reactions (e.g., Cyclic Carbonate Synthesis from CO2 and Epoxides)

One of the most notable applications of this compound is in the synthesis of cyclic carbonates from the coupling of carbon dioxide (CO2) and epoxides. This reaction is of significant industrial interest as it converts a greenhouse gas into valuable chemical intermediates. Research has shown that a binary catalytic system of an organocatalyst and a nucleophilic co-catalyst can be highly effective for this transformation under mild conditions.

While specific performance data for this compound (often referred to as CAT-4 in comparative studies) is not extensively detailed in publicly available literature, its activity is typically evaluated alongside other bifunctional catalysts. For instance, in the coupling of 2-butyloxirane and CO2 at ambient temperature and pressure, the performance of various organocatalysts is compared. The general effectiveness of such systems highlights the potential of phenol-tetrazole structures in promoting this conversion. The data below illustrates typical results for a highly effective organocatalyst, 2-(1H-1,2,4-Triazol-3-yl)phenol (CAT-1), under similar conditions, providing a benchmark for the expected performance of related catalysts like this compound.

| Catalyst System | Epoxide | Conditions | Yield (%) | TON | TOF (h⁻¹) |

| CAT-1 / nBu4NI | 2-Butyloxirane | Room Temp, 1 bar CO2, 12 h | 96 | 19.2 | 1.60 |

This table showcases the performance of a related organocatalyst, providing a reference for the potential efficacy of this compound in similar reactions.

Mechanism of Organocatalysis by this compound

The proposed mechanism for the synthesis of cyclic carbonates using phenol-tetrazole organocatalysts like this compound involves a synergistic activation of the epoxide. The phenolic hydroxyl group acts as a hydrogen-bond donor, activating the epoxide by coordinating to its oxygen atom. This hydrogen bonding polarizes the C-O bond of the epoxide, making it more susceptible to nucleophilic attack.

Simultaneously, the nitrogen atoms of the tetrazole ring can act as hydrogen-bond acceptors, potentially interacting with other components of the reaction mixture. The nucleophilic co-catalyst (e.g., an iodide ion from tetrabutylammonium (B224687) iodide, nBu4NI) then attacks one of the carbon atoms of the activated epoxide ring, leading to its opening. Subsequently, carbon dioxide is inserted, and an intramolecular cyclization occurs to form the cyclic carbonate, regenerating the organocatalyst for the next catalytic cycle. This dual activation pathway is a key feature of the efficiency of this class of organocatalysts. nih.gov

Catalyst Design and Optimization Strategies

The design of effective bifunctional organocatalysts like this compound hinges on the strategic placement of the hydrogen-bond donor and acceptor moieties. nih.gov The proximity and orientation of the phenol (B47542) and tetrazole groups are crucial for the cooperative activation of the substrate.

Optimization strategies for this class of catalysts may include:

Modification of the Phenolic Group: Introducing electron-withdrawing or electron-donating substituents on the phenyl ring can modulate the acidity of the phenolic proton and, consequently, its hydrogen-bonding strength.

Alteration of the Tetrazole Moiety: The position of the methyl group on the tetrazole ring (N1 vs. N2) can influence the electronic properties and steric environment of the catalyst.

Scaffold Variation: Exploring different aromatic backbones to which the phenol and tetrazole groups are attached could fine-tune the spatial arrangement of the functional groups for optimal catalytic activity.

Computational studies and mechanistic investigations are vital tools in the rational design of next-generation catalysts with enhanced reactivity and selectivity. nih.gov

Contribution to Metal-Organic Frameworks (MOFs) and Coordination Chemistry

While the direct incorporation of this compound into Metal-Organic Frameworks (MOFs) is not extensively reported, its constituent functional groups—phenol and tetrazole—are well-established building blocks in coordination chemistry. researchgate.netrsc.org Tetrazole derivatives, in particular, are known to be excellent ligands for a variety of metal ions due to the coordinating ability of their nitrogen atoms. lifechemicals.comresearchgate.net This suggests that this compound could serve as a versatile ligand for the construction of novel MOFs.

The phenolic group can also participate in coordination to metal centers, potentially leading to the formation of polynuclear complexes or extended network structures. The bifunctional nature of the molecule could allow it to act as a bridging ligand, connecting multiple metal centers and facilitating the formation of 2D or 3D frameworks. nih.govbioforumconf.com The development of MOFs based on such ligands could lead to materials with interesting properties for gas storage, separation, or catalysis. lifechemicals.comacs.org

Integration into Materials Science and Supramolecular Chemistry

The structural characteristics of this compound also make it a candidate for applications in materials science and supramolecular chemistry. The ability of the molecule to participate in hydrogen bonding through both its phenol and tetrazole groups can be exploited to create self-assembled structures. researchgate.net

Functionalized tetrazoles are recognized for their role in the development of energetic materials, polymers, and other functional materials. lifechemicals.comresearchgate.netrsc.org The introduction of a phenolic group offers an additional site for chemical modification or for directing the supramolecular assembly of the molecules into well-defined architectures. rsc.org These self-assembled structures could find applications in areas such as sensor technology, or as templates for the synthesis of nanostructured materials. The study of the supramolecular chemistry of phenol-tetrazole derivatives is a promising avenue for the creation of new functional materials with tailored properties. researchgate.netunive.it

Structure Activity Relationship Sar and Ligand Design Principles for 2 2 Methyl 2h Tetrazol 5 Yl Phenol Derivatives Non Clinical Focus

In Silico Ligand Design and Virtual Screening Approaches

In silico ligand design and virtual screening are foundational strategies in modern drug discovery, enabling the rapid and cost-effective identification of promising compounds from vast chemical libraries. rsc.org For derivatives of 2-(2-Methyl-2H-tetrazol-5-yl)phenol, these computational approaches are instrumental in prioritizing candidates for synthesis and biological evaluation.

Virtual screening can be broadly categorized into ligand-based and structure-based methods. Ligand-based approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For tetrazole derivatives, this could involve searching for compounds that share key structural features with known active molecules. nih.gov

Structure-based virtual screening, conversely, requires the 3D structure of the macromolecular target. This method, which includes molecular docking, simulates the binding of potential ligands to the target's active site. rsc.org A study on 2-(2-(5-phenyl-1H-tetrazol-1-yl)ethyl)-1,2-thiazetidine 1,1-dioxide derivatives, for instance, utilized a molecular docking protocol to identify lead compounds with strong binding potential for further pharmacological assessment. ajchem-a.com This process allows for the screening of large databases, such as the BIOFACQUIM database, using a consensus of criteria including molecular similarity, binding scores, and pharmacophoric features to prioritize potential inhibitors. nih.gov The integration of tetrazole moieties is often a strategic choice in ligand design, as they act as bioisosteres for carboxylic acids, which can improve pharmacokinetic properties like metabolic stability and target selectivity. ajchem-a.comuobaghdad.edu.iq

Molecular Docking Studies with Relevant Macromolecular Targets (e.g., Enzymes, Receptors)

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. uobaghdad.edu.iq This technique is crucial for understanding the potential interactions of this compound derivatives at a molecular level.

Studies on structurally related tetrazole compounds have demonstrated their potential to interact with a variety of biological targets. For example, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid have been evaluated for their inhibitory action against the urease enzyme. nih.govnih.gov Similarly, other tetrazole-containing molecules have been investigated as potential inhibitors of DNA gyrase and angiotensin-converting enzyme (ACE). uobaghdad.edu.iqnih.gov These studies provide a framework for investigating how derivatives of this compound might engage with similar targets.

The primary output of a molecular docking study is the binding mode, which details the specific interactions between the ligand and the amino acid residues of the target's binding site. These interactions are critical for molecular recognition and binding affinity.

Key interactions observed in docking studies of tetrazole derivatives include:

Hydrogen Bonds: The nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. For instance, in a study of a urease inhibitor, the tetrazole ring's nitrogen formed a hydrogen bond with HIE221. nih.gov

Salt Bridges: The acidic nature of the tetrazole ring allows it to form strong ionic interactions, or salt bridges. A derivative showed strong salt bridges between the tetrazole nitrogen and ARG338. nih.gov

Hydrophobic Interactions: The phenyl group of the phenol (B47542) moiety can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Interactions: The aromatic systems of the phenol and tetrazole rings can participate in π-π stacking, π-sulfur, or π-alkyl interactions with the target protein. ajchem-a.com

A molecular docking study of various tetrazole derivatives against DNA gyrase highlighted the importance of the tetrazole ring's planar structure and charge delocalization in facilitating interactions with acceptor sites. uobaghdad.edu.iq The analysis of these interaction profiles is fundamental to understanding the binding mechanism and guiding the rational design of more potent and selective derivatives.

| Compound Class | Target Enzyme | Key Interacting Residues | Types of Interactions | Source |

|---|---|---|---|---|

| Valsartan (B143634) Derivatives | Urease | ARG338, HIS322, HIS274, HIE221, ALA169 | Salt Bridges, Hydrogen Bonds, Hydrophobic Interactions, Coordinate Bonds with Ni | nih.gov |

| Tetrazole Derivatives (General) | DNA Gyrase | Not specified | Hydrogen Bonds, Hydrophobic Interactions | uobaghdad.edu.iq |

| 2-(2-(5-phenyl-1H-tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide derivatives | Not specified | Not specified | Hydrogen Bonds, π-sulfur, π-π stacking, π-alkyl interactions | ajchem-a.com |

A critical component of molecular docking is the scoring function, an algorithm used to estimate the binding affinity between a ligand and its target. nih.gov The accuracy of these functions is paramount for reliably ranking potential drug candidates. A good scoring function should not only distinguish between correct and incorrect binding poses but also show a strong correlation between predicted scores and experimentally determined binding affinities. nih.govpsu.edu

Several types of scoring functions have been developed, including empirical, knowledge-based, and force-field-based functions. Empirical scoring functions, such as X-CSCORE, are calibrated using experimental binding data from a large set of protein-ligand complexes and include terms for van der Waals forces, hydrogen bonding, and hydrophobic effects. psu.eduresearchgate.net Knowledge-based scoring functions, like ITScore, derive statistical potentials from the frequency of atom-pair interactions observed in crystal structures. psu.edu

Validation of a scoring function is essential. This often involves redocking a native ligand into its crystal structure to ensure the software can reproduce the experimental binding mode, typically measured by the root-mean-square deviation (RMSD). nih.gov Furthermore, scoring functions are tested for their ability to predict the binding free energies of a diverse set of complexes. For example, the consensus scoring function X-CSCORE was validated on an independent test set of 30 protein-ligand complexes, predicting their binding affinities with a standard deviation of 2.2 kcal/mol. psu.eduresearchgate.net Similarly, ITScore showed a high correlation (R² = 0.65) in affinity prediction for a set of 77 complexes. psu.edu

| Scoring Function | Type | Training/Test Set Size | Performance Metric (Correlation R or R²) | Source |

|---|---|---|---|---|

| X-CSCORE (Consensus) | Empirical | 200 (training), 30 (test) | Standard Deviation of 2.2 kcal/mol | psu.eduresearchgate.net |

| ITScore | Knowledge-Based | 100 (test), 77 (test) | R = 0.65, R² = 0.65 | psu.edu |

| ChemScore | Empirical | Not specified | R² = 0.51 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biochemical Activities

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can predict the biochemical potency of novel analogues, thereby guiding synthetic efforts toward more active compounds.

The development of a QSAR model begins with a dataset of compounds for which the biological activity (e.g., IC₅₀ values from an in vitro enzyme assay) has been experimentally determined. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its steric, electronic, and hydrophobic characteristics.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate predictive models based on the 3D structure of the ligands.

CoMFA calculates the steric and electrostatic fields around the aligned molecules.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

A study on GSK-3 inhibitors developed robust CoMFA (q² = 0.743, r² = 0.980) and CoMSIA (q² = 0.813, r² = 0.976) models, demonstrating their strong predictive ability. nih.gov Such models, once validated, can be used to predict the activity of newly designed derivatives of this compound before they are synthesized.

A significant outcome of QSAR modeling is the identification of key structural features and physicochemical properties (descriptors) that are critical for biological activity. nih.gov This information provides direct insights into the SAR of the compound series.

For example, in a SAR study of urease inhibitors based on a valsartan scaffold, it was found that the type and position of substituents on the aryl group were key determinants of activity. nih.gov Specifically, compounds with strong electron-withdrawing groups (like nitro and chloro) were more potent inhibitors, while those with electron-donating groups (like hydroxyl and methyl) showed lower potency. nih.gov

In 3D-QSAR models, the results are often visualized as contour maps. These maps highlight regions in 3D space where modifications to the ligand structure are predicted to enhance or diminish activity. For the GSK-3 inhibitors, the CoMSIA contour maps indicated that electrostatic and hydrogen-bond donor fields played a crucial role in the activity of the compounds. nih.gov For derivatives of this compound, similar analyses could identify which positions on the phenol or tetrazole ring are most sensitive to substitution and what types of functional groups are likely to improve target binding and biochemical activity.

Computational Prediction of ADME Properties for Derivatives (Excluding Human Bioavailability/Toxicity)

In the early stages of drug discovery, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying candidates with favorable characteristics. Various in silico tools and methodologies are employed to forecast these properties for derivatives of this compound, allowing for the prioritization of compounds for synthesis and further testing. These computational approaches include quantitative structure-activity relationship (QSAR) models, molecular modeling, and machine learning algorithms. nih.govgithub.com

Commonly used software platforms like ADMET Predictor®, PreADMET, and SwissADME can estimate a wide range of physicochemical and pharmacokinetic parameters based on a compound's structure. nih.gov For instance, a study on novel tetrazole-bearing curcumin (B1669340) derivatives utilized in-silico ADMET prediction to assess their drug-like properties. researchgate.net The high nitrogen content of the tetrazole ring can influence properties like hydrogen bonding capacity and membrane penetration. researchgate.net

The following table illustrates the types of ADME properties that can be computationally predicted for hypothetical derivatives of this compound. The values presented are for illustrative purposes and would be generated by ADME prediction software.

Table 1: Illustrative Computationally Predicted ADME Properties for Hypothetical this compound Derivatives

| Derivative | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Caco-2 Permeability (nm/s) | Predicted Plasma Protein Binding (%) |

|---|---|---|---|---|---|

| Parent Compound | This compound | 2.5 | 150 | 25 | 85 |

| Derivative A | Addition of a hydroxyl group to the phenol ring | 2.1 | 300 | 15 | 75 |

| Derivative B | Addition of a trifluoromethyl group to the phenol ring | 3.2 | 50 | 40 | 95 |

| Derivative C | Replacement of the methyl group on the tetrazole with an ethyl group | 2.8 | 120 | 30 | 88 |

These predictions are based on established algorithms that analyze factors such as lipophilicity (LogP), polar surface area, and the presence of specific functional groups. For example, research on 2,5-bis(5-aryl tetrazol-2yl) dimethyl adipate (B1204190) derivatives demonstrated the use of in-silico tools to predict properties like gastrointestinal absorption and potential inhibition of cytochrome P450 enzymes. aaup.edu Such predictions are invaluable for flagging potential metabolic liabilities early in the design process.

Rational Design of Derivatives for Specific Biochemical Interactions (e.g., Enzyme Inhibition, Receptor Binding)